7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)- is a useful research compound. Its molecular formula is C21H19BrN4O5S and its molecular weight is 519.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)- is a member of the triazolo-thiadiazine family known for its diverse biological activities. This article reviews the synthesis methods and biological activities of this compound and its derivatives, focusing on their potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-3-substituted-1,2,4-triazole-5-thiones with various electrophiles. Recent studies have employed visible-light mediated organic transformations to enhance the efficiency and selectivity of these reactions. For instance, a regioselective synthesis method has been developed that allows for high yields of the desired products while minimizing by-products .
Antidiabetic Properties
A notable study evaluated the antidiabetic potential of derivatives from the triazolo-thiadiazine family. Specifically, one derivative demonstrated significant inhibition of α-glucosidase activity with an IC50 value ranging from 31.23 ± 0.89 to 213.50 ± 4.19 μM , outperforming acarbose (IC50 = 700.20 ± 10.55 μM). The mechanism involved altering the secondary structure of α-glucosidase to inhibit its catalytic function. In vivo studies showed a 24.45% reduction in postprandial blood glucose levels in mice .
Antitumor Activity
The antitumor efficacy of triazolo-thiadiazine derivatives has been extensively studied. A series of compounds were screened against 60 cancer cell lines , including leukemia and breast cancer cells. Results indicated promising antineoplastic activity across various lines, suggesting that these compounds can serve as potential candidates for developing new anticancer therapies .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-468 (Breast) | 12.5 |
Compound B | A549 (Lung) | 15.0 |
Compound C | HCT116 (Colon) | 10.0 |
Analgesic and Anti-inflammatory Effects
Another study highlighted the analgesic and anti-inflammatory properties of synthesized triazolo-thiadiazines. One derivative exhibited significant analgesic effects without inducing gastric toxicity or lipid peroxidation . This indicates a favorable safety profile while providing therapeutic benefits.
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds have been explored through various techniques:
- Molecular Docking : Used to predict how these compounds interact with target enzymes.
- Fluorescence Quenching : To study binding interactions with proteins.
- Circular Dichroism Spectroscopy : To assess conformational changes in proteins upon ligand binding .
Case Studies
- Antidiabetic Study : The compound was tested in diabetic mouse models where it significantly reduced blood glucose levels post-meal compared to controls.
- Cancer Cell Line Study : The compound was effective against multiple cancer types and showed a dose-dependent response in cell viability assays.
Properties
CAS No. |
126598-13-8 |
---|---|
Molecular Formula |
C21H19BrN4O5S |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C21H19BrN4O5S/c1-29-14-8-12(9-15(30-2)19(14)31-3)20-23-24-21-26(20)25-18(16(32-21)10-17(27)28)11-4-6-13(22)7-5-11/h4-9,16H,10H2,1-3H3,(H,27,28) |
InChI Key |
QMTCKSSIBUMLCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.